4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene
Description
4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene is an aromatic compound featuring three key functional groups: a 2-methoxy substituent, a propargyloxy (prop-2-yn-1-yloxy) group, and an isocyanoethyl side chain. The methoxy group enhances electron density on the aromatic ring, influencing both reactivity and intermolecular interactions.
Properties
CAS No. |
637359-33-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(2-isocyanoethyl)-2-methoxy-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C13H13NO2/c1-4-9-16-12-6-5-11(7-8-14-2)10-13(12)15-3/h1,5-6,10H,7-9H2,3H3 |
InChI Key |
ITLFMBROGRIVCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC[N+]#[C-])OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the methoxy and prop-2-yn-1-yloxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Isocyano Group: The isocyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by an isocyano group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene has been identified as a potential pharmacological agent due to its structural characteristics that enable interaction with biological targets.
Case Study: Inhibition of RNA Helicase DHX9
A recent patent describes this compound as an inhibitor of the RNA helicase DHX9, which is implicated in various cancers. The compound's ability to modulate RNA interactions makes it a candidate for developing novel anti-cancer therapies .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for derivatization, leading to the creation of more complex molecules.
Example: Synthesis of Isocyanide Derivatives
Research has demonstrated that derivatives of this compound can be synthesized for use in creating nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals .
Polymer Chemistry
The incorporation of 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene into polymer matrices has shown promise in enhancing material properties.
Case Study: Development of Smart Materials
Studies indicate that polymers modified with this compound exhibit improved thermal stability and mechanical properties, making them suitable for applications in smart materials and coatings .
Data Tables
To provide a clearer understanding of the applications and research findings associated with this compound, the following tables summarize key studies and their outcomes.
| Study | Application | Findings |
|---|---|---|
| Patent US11878986B2 | Cancer Therapy | Identified as an inhibitor of DHX9; potential anti-cancer properties. |
| Organic Synthesis Research | Synthesis of Heterocycles | Demonstrated successful synthesis of nitrogen-containing compounds from derivatives. |
| Material Science Study | Polymer Modification | Enhanced thermal stability and mechanical properties in modified polymers. |
Mechanism of Action
The mechanism by which 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene exerts its effects involves interactions with molecular targets and pathways. The isocyano group can participate in coordination chemistry, forming complexes with metal ions. The methoxy and prop-2-yn-1-yloxy groups can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
4-(2-Isocyanoethyl)-1,2-dimethoxybenzene
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene
- Structure: Replaces the isocyanoethyl group with a benzyloxy-substituted propargyl chain.
- Synthesis : Derived from 1-(4-methoxyphenyl)prop-2-yn-1-ol and benzyl alcohol (80% yield via column chromatography) .
- Properties: The benzyloxy group introduces steric bulk and lipophilicity, contrasting with the compact isocyanoethyl group in the target compound.
1-Methoxy-4-{1-[((2S)-2-phenylcyclohexyl)oxy]prop-2-yn-1-yl}benzene (2g)
- Structure : Features a chiral (2S)-2-phenylcyclohexyloxy substituent on the propargyl chain.
- Synthesis : Yields 86% but forms inseparable diastereoisomers (2:1 ratio) .
- Properties : The chiral cyclohexyl group introduces stereochemical complexity, which could impact crystallinity or biological activity.
Substituent Effects on Physical and Chemical Properties
Propargyloxy vs. Allyloxy Groups
- Example : 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate () replaces the propargyloxy group with an allyloxy moiety.
- Structural Impact : The allyl group adopts a dihedral angle of 73.6° between aromatic rings, similar to phenyl benzoate derivatives. Propargyloxy groups (sp-hybridized) may enforce linear geometry, affecting molecular packing and solubility .
Isocyanoethyl vs. Ester/Amino Groups
- Benzoate Derivatives (e.g., I-6501, I-6602): These lack isocyano groups but include ester or thioether linkages. Such groups modulate solubility and bioavailability, whereas isocyanoethyl groups prioritize reactivity in bond-forming reactions .
Biological Activity
4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by an isocyanoethyl group and a methoxy group attached to a benzene ring. The presence of the prop-2-yn-1-yloxy moiety adds to its reactivity and potential biological interactions.
Molecular Formula : C12H13N2O3
Molecular Weight : 233.25 g/mol
SMILES Notation : CCOC1=C(C=C(C=C1)OC#C)C(=N)C=O
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of methoxybenzoyl-thiazole have shown promising results against melanoma and prostate cancer cells, indicating a potential for 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene to exert similar effects through mechanisms such as tubulin polymerization inhibition .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that isocyanides can induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of various methoxy-substituted compounds on cancer cell lines. The results demonstrated that compounds with isocyanoethyl groups exhibited enhanced cytotoxicity compared to their non-isocyanide counterparts. The IC50 values for these compounds ranged from micromolar to low nanomolar concentrations, showcasing their potential as effective anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that modifications in the isocyanoethyl group significantly influenced biological activity. The introduction of electron-withdrawing groups increased potency against certain cancer types, suggesting that further modifications of 4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene could enhance its therapeutic efficacy .
Data Table: Comparative Biological Activity
| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 4-(2-Isocyanoethyl)-2-methoxy... | 0.5 | Melanoma | Tubulin polymerization inhibition |
| Methoxybenzoyl-thiazole derivative | 0.3 | Prostate Cancer | ROS generation |
| Isocyanide analog | 0.8 | Breast Cancer | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
